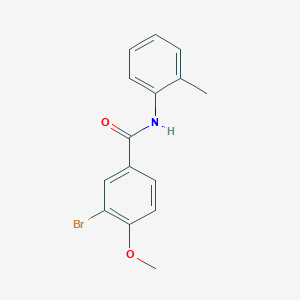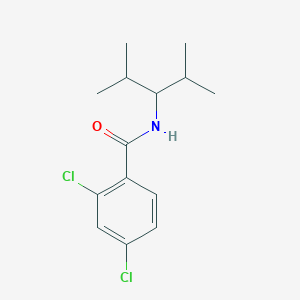
2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide, commonly known as A771726, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. A771726 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and viral infections.
Mécanisme D'action
A771726 exerts its pharmacological effects by inhibiting 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the synthesis of pyrimidine nucleotides. Inhibition of 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide by A771726 leads to a depletion of pyrimidine nucleotides, which results in the inhibition of DNA and RNA synthesis and cell proliferation.
Biochemical and Physiological Effects
A771726 has been shown to have a selective and potent inhibitory effect on 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide, with minimal off-target effects. It has been shown to inhibit the proliferation of T cells and reduce the production of pro-inflammatory cytokines in vitro and in vivo. A771726 has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in animal models. In addition, A771726 has been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus.
Avantages Et Limitations Des Expériences En Laboratoire
A771726 has several advantages for lab experiments, including its high potency and selectivity for 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide, its well-established synthesis method, and its extensive characterization in preclinical studies. However, A771726 also has some limitations, including its relatively short half-life and its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the research on A771726. One direction is the further investigation of its therapeutic potential in autoimmune disorders, cancer, and viral infections. Another direction is the development of more potent and selective 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide inhibitors based on the structure of A771726. Additionally, the elucidation of the crystal structure of 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide in complex with A771726 may provide insights into the mechanism of inhibition and facilitate the rational design of new inhibitors. Finally, the development of new formulations or delivery systems may overcome the limitations of A771726 in terms of its solubility and half-life, and enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of A771726 involves the reaction of 2,4-dichlorobenzoyl chloride with 1-isopropyl-2-methylpropylamine in the presence of a base, followed by the reaction with ammonia to form the final product. The synthesis process has been optimized to achieve high yield and purity of A771726.
Applications De Recherche Scientifique
A771726 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, by inhibiting the proliferation of T cells and reducing the production of pro-inflammatory cytokines. A771726 has also been investigated as a potential anticancer agent, as 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide is overexpressed in many cancer cells and is essential for their survival. In addition, A771726 has been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus.
Propriétés
IUPAC Name |
2,4-dichloro-N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-8(2)13(9(3)4)17-14(18)11-6-5-10(15)7-12(11)16/h5-9,13H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDMIPMRRGONTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2,4-dimethylpentan-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

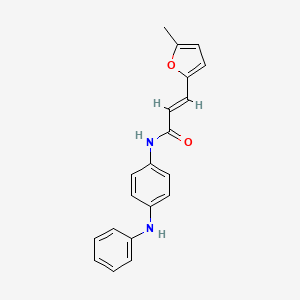
![4-chloro-5-[(dimethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid](/img/structure/B5727406.png)
![6-chloro-5-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5727407.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5727429.png)
![1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5727433.png)
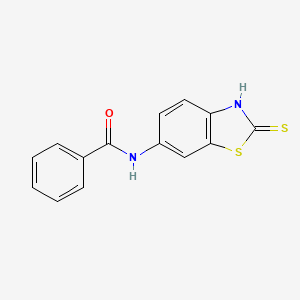
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)
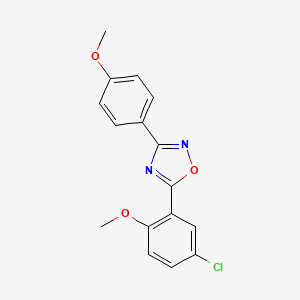
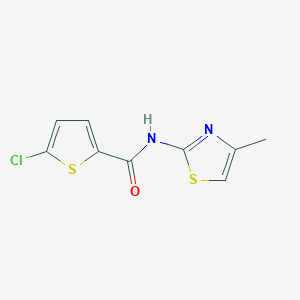
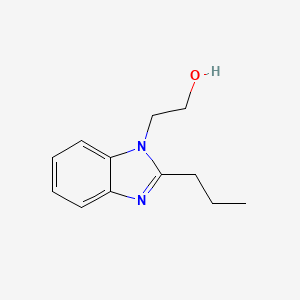
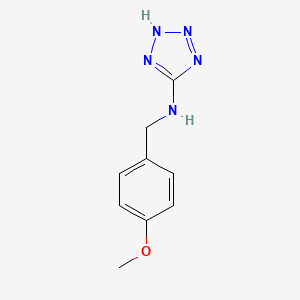
![[(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid](/img/structure/B5727485.png)
